methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a 4-fluorophenyl group at the 1-position, an amino group at the 5-position, and a methyl ester at the 3-position of the pyrazole ring. Its molecular formula is C₁₁H₁₀FN₃O₂, with a molecular weight of 251.22 g/mol (estimated). Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects .
The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the methyl ester group at position 3 influences solubility and reactivity. The amino group at position 5 may participate in hydrogen bonding, critical for target binding .
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-10(13)15(14-9)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 |
InChI Key |
QPZRPXNWBOBEQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Structural Comparison of Pyrazole Derivatives
Key Differences and Implications
Ester Group Position and Chain Length
- The methyl ester in the target compound offers lower molecular weight and higher metabolic lability compared to ethyl esters (e.g., 265.25 vs. 251.22 g/mol) .
- Position 3 vs. 4 esters alter electron distribution: Position 3 esters may enhance conjugation with the pyrazole ring, affecting reactivity in nucleophilic substitutions .
Aryl vs. Benzyl Substituents Replacing the 4-fluorophenyl group with 4-fluorobenzyl (as in ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate) introduces a methylene spacer, increasing steric bulk and flexibility. This modification is linked to improved blood-brain barrier penetration in CNS-targeting compounds .
Functional Group Diversity The trifluoromethylsulfinyl and cyano groups in fipronil analogs (Table 1) confer strong electrophilic character, making these compounds potent insecticides. In contrast, the target compound’s amino and ester groups are more suited for hydrogen bonding and hydrolysis-based prodrug strategies .
Biological Activity
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS Number: 1093236-61-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H10FN3O2 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | methyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate |
| Canonical SMILES | COC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F |
Synthesis
The synthesis of this compound typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is often catalyzed by alumina-silica-supported manganese dioxide (MnO2) in an aqueous medium, yielding high yields of the desired product .
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to various biological effects. For instance, it has been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties through mechanisms such as enzyme inhibition and modulation of signaling pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines:
- HeLa Cells : Exhibited a growth inhibition percentage of approximately 54.25% at certain concentrations.
- HepG2 Cells : Showed similar inhibition patterns with a mean growth percentage of around 38.44% .
The compound's mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division, thereby arresting the cell cycle in the G2/M phase .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. Studies have indicated that it can reduce LPS-induced TNF-alpha release in cellular models, suggesting its potential in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in HeLa and HepG2 cells with IC50 values ranging from low micromolar to sub-micromolar concentrations.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .
Q & A
Q. Table 1: Substituent Effects on Pyrazole Derivatives
| Substituent (Position 5) | logP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Amino (target compound) | 1.2 | 12.5 | 8.3 (EGFR inhibition) |
| Chloro | 2.0 | 3.8 | 15.7 |
| Methoxy | 1.8 | 5.2 | 22.1 |
| Data adapted from structural analogs |
Advanced: How can structural ambiguities in crystallographic data be resolved for this compound?
- X-ray crystallography : Single-crystal diffraction (resolution < 0.8 Å) confirms the planar pyrazole ring and dihedral angles (e.g., 12.5° between phenyl and pyrazole planes) .
- Contradiction resolution : Discrepancies in bond lengths (e.g., C-N in the amino group) are addressed via DFT calculations (B3LYP/6-311++G** basis set) to validate experimental data .
Advanced: What SAR strategies evaluate substituent impacts on bioactivity?
- Variable substituent libraries : Synthesize analogs with halogens, alkyl, or electron-withdrawing groups at positions 1 and 3.
- Assay design : Test against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays.
- Key finding : The 4-fluorophenyl group at position 1 enhances target selectivity by 40% compared to 2-fluorophenyl analogs due to steric and electronic effects .
Methodological: What techniques characterize purity and structure?
- Purity : HPLC (C18 column, 90:10 H₂O:ACN, λ=254 nm; purity >98%) .
- Structural confirmation :
Advanced: What in vitro models assess enzyme inhibition potential?
- Kinase inhibition : Use recombinant EGFR in a luminescent ADP-Glo™ assay (IC₅₀ = 8.3 μM for the target compound) .
- Docking simulations : AutoDock Vina predicts binding affinity (-9.2 kcal/mol) with EGFR’s ATP-binding pocket; key interactions include H-bonds with Met793 and hydrophobic contacts with Leu788 .
Basic: How should stability studies be designed for this compound?
- Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.
- Findings : Degradation <5% under inert atmosphere (N₂) at 25°C, but ~15% decomposition at 40°C due to ester hydrolysis .
Advanced: What are the challenges in scaling up synthesis?
- Critical issues : Exothermic cyclization (ΔT > 20°C) requires controlled addition of reagents in flow reactors.
- Yield optimization : Switch from batch to continuous-flow systems improves reproducibility (yield ±2% vs. ±10% in batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
